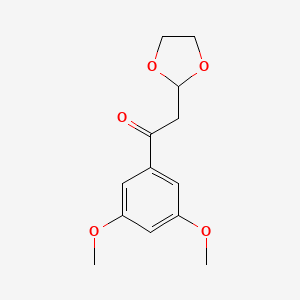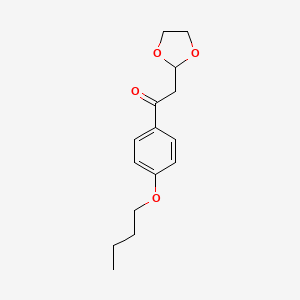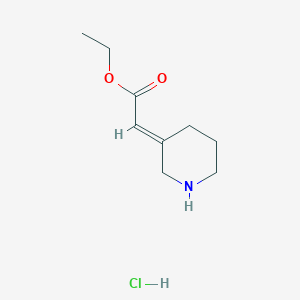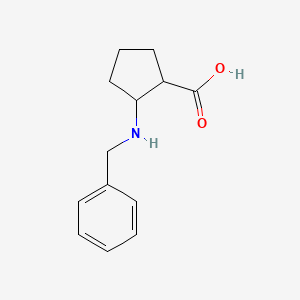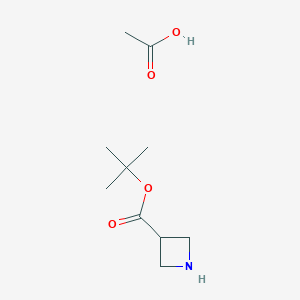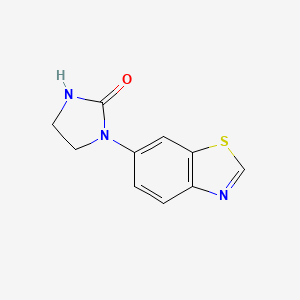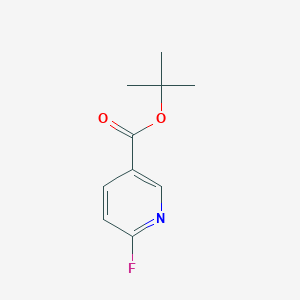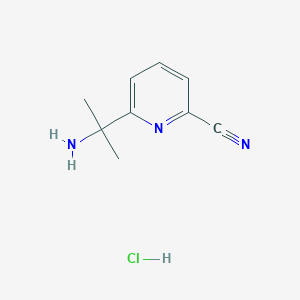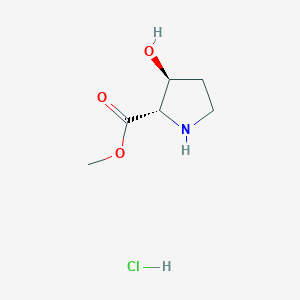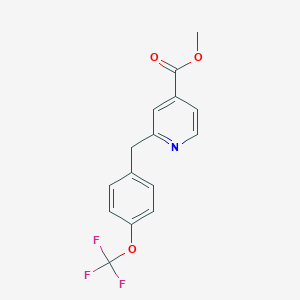
Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate
描述
Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate is an organic compound that features a trifluoromethoxy group attached to a benzyl moiety, which is further connected to an isonicotinate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate typically involves the following steps:
Formation of 4-(trifluoromethoxy)benzyl alcohol: This is achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C.
Coupling Reaction: The benzyl alcohol derivative is then coupled with isonicotinic acid or its derivatives under suitable conditions to form the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique structural features and potential biological activity.
Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Chemical Biology: It serves as a building block for the synthesis of molecules that can probe biological systems and pathways.
作用机制
The mechanism of action of Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Methyl 2-(4-methoxybenzyl)isonicotinate: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved pharmacokinetic profiles.
属性
IUPAC Name |
methyl 2-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-14(20)11-6-7-19-12(9-11)8-10-2-4-13(5-3-10)22-15(16,17)18/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFTWZIUPVOHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

